molecular formula C10H6BrNO4 B428067 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid CAS No. 19612-65-8

2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid

Cat. No.: B428067
CAS No.: 19612-65-8
M. Wt: 284.06g/mol
InChI Key: FXMWOVGFJGGHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is a high-purity brominated isatin derivative offered for research and development purposes. This compound features a reactive acetic acid side chain, making it a versatile building block for the synthesis of more complex molecules, particularly through amide bond formation . Researchers are exploring its potential as a key precursor in medicinal chemistry. Scientific literature indicates that closely related 6-bromo-2,3-dioxoindolin derivatives have demonstrated significant biological activity in preclinical models, including anticonvulsant and antidepressant effects . The presence of the bromo substituent and the dioxoindolin (isatin) core structure is often associated with a broad range of pharmacological properties, positioning this compound as a valuable intermediate for the design and synthesis of novel bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine suitability for their specific application and to confirm product identity and/or purity. All sales are final.

Properties

IUPAC Name

2-(5-bromo-2,3-dioxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c11-5-1-2-7-6(3-5)9(15)10(16)12(7)4-8(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWOVGFJGGHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Overview

2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is a compound that has garnered attention in various fields due to its unique chemical structure and potential bioactivity. This article explores the diverse applications of this compound, particularly in scientific research, medicinal chemistry, and industrial applications.

Scientific Research Applications

1.1 Organic Synthesis

The compound serves as a crucial building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Researchers have utilized it to create derivatives with enhanced biological activity or altered chemical properties.

1.2 Biological Research

In biological studies, this compound is investigated for its potential bioactive properties. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory effects. These properties make it a candidate for drug development aimed at treating various diseases .

1.3 Medicinal Chemistry

The compound's therapeutic applications are being explored extensively in medicinal chemistry. It is considered a lead compound for developing new drugs targeting specific molecular pathways involved in diseases such as cancer and inflammation. Its ability to interact with enzymes and receptors is under investigation to understand its mechanism of action better .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; significant cytotoxicity against various cancer lines.
Antimicrobial PropertiesExhibited activity against Gram-positive bacteria; potential as a new antimicrobial agent.
Enzyme InhibitionPotential inhibition of cyclooxygenase enzymes; implications for anti-inflammatory drugs.

Anticancer Activity

Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, studies indicate that certain modifications enhance cytotoxicity against MCF-7 breast cancer cells and HT-29 colon cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various Gram-positive bacteria. This suggests that it could be developed into new antimicrobial therapies to combat resistant strains of bacteria .

Enzyme Inhibition Studies

In enzyme inhibition studies, compounds derived from this compound have shown promise in inhibiting cyclooxygenase enzymes involved in inflammatory processes. This positions the compound as a potential lead for developing anti-inflammatory drugs .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its derivatives can be employed in developing polymers and coatings due to their unique chemical properties . The compound's versatility allows for modifications that can tailor its properties for specific industrial needs.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo groups play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(5-bromo-2,3-dioxoindolin-1-yl)acetic acid are influenced by its substituents. Below is a systematic comparison with key analogs:

Key Observations:

Electron-Withdrawing Groups : The bromine atom in the parent compound enhances aldose reductase inhibitory activity compared to analogs with electron-donating groups (e.g., methyl or methoxy). This is attributed to increased electrophilicity at the dioxoindole core, improving enzyme binding .

Styryl Derivatives: Compounds like 9c and 9e exhibit dual antioxidant and aldose reductase inhibitory effects.

Amide Derivatives : Acetamide analogs (e.g., 4m ) show antidepressant activity, with substituents like 4-bromophenyl enhancing CNS penetration. The acetic acid moiety is critical for hydrogen bonding in target interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Purity (%) LogP (Predicted) Water Solubility
This compound Not reported >95 1.8 Low
(E)-2-(5-(4-Methylstyryl)-2,3-dioxoindolin-1-yl)acetic acid (9e) 266–268 99.95 3.2 Very low
(E)-2-(5-(4-Methoxystyryl)-2,3-dioxoindolin-1-yl)acetic acid (9f) 252–254 96.54 2.9 Moderate
  • LogP Trends : Styryl derivatives (e.g., 9e , 9f ) have higher LogP values than the parent compound, indicating increased lipophilicity. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Melting Points : Higher melting points in styryl derivatives correlate with crystallinity and stability, critical for formulation .

Structure-Activity Relationships (SAR)

  • Position 5 Modifications :
    • Bromine (Br): Enhances enzyme inhibition via electron-withdrawing effects.
    • Styryl Groups (e.g., 9c , 9e ): Improve antioxidant capacity through conjugated π-systems that scavenge free radicals .
  • N1 Substitutions :
    • Acetic acid vs. Acetamide: The carboxylic acid group in the parent compound favors ionic interactions with aldose reductase, while acetamide derivatives prioritize CNS targets .

Biological Activity

2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is a compound derived from isatin, which has garnered attention for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6BrNO4\text{C}_9\text{H}_6\text{Br}\text{N}\text{O}_4

1. Antibacterial Activity

Research has demonstrated that derivatives of isatin, including this compound, exhibit significant antibacterial properties. A study reported that various isatin derivatives showed lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like chloramphenicol and ampicillin. Specifically, some derivatives displayed potent activity against clinical isolates of bacteria, indicating their potential as new antibacterial agents .

2. Anticancer Activity

The anticancer potential of isatin derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects

Isatin-derived compounds have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby providing therapeutic benefits in conditions characterized by inflammation .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various isatin derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound inhibited biofilm formation effectively when compared to vancomycin, a standard treatment for methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a biocidal agent with applications in treating infections caused by resistant strains .

CompoundMIC (µg/mL)Bacterial Strain
This compound12MRSA
Vancomycin15MRSA

Case Study 2: Anticancer Activity in Lung Cancer

A recent investigation into the effects of isatin derivatives on non-small cell lung cancer (NSCLC) cells revealed that compounds similar to this compound induced significant cytotoxicity. The study employed both in vitro and in vivo models to assess the efficacy of these compounds against EGFR-TKI-resistant NSCLC cells. Results showed a marked reduction in cell viability and an increase in apoptosis markers following treatment .

Research Findings Summary

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Antibacterial Mechanism : Disruption of bacterial cell membrane integrity and inhibition of biofilm formation.
  • Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of key signaling pathways such as PI3K/Akt.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid, and what methodological considerations are critical for reproducibility?

  • Methodology : The compound is typically synthesized via acid-catalyzed hydrolysis or condensation reactions. For example, derivatives of 2,3-dioxoindoline (isatin) can be reacted with brominated aryl precursors in tetrahydrofuran (THF) under reflux with concentrated HCl (4–6 hours). Post-reaction, the product is isolated by acidification (pH 3), filtration, and recrystallization from DMF/acetic acid mixtures . Key considerations include stoichiometric control of brominated intermediates and avoiding over-oxidation of the indole ring.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with data refinement performed via SHELXL or Olex2 . For brominated indole derivatives, ensure high-resolution data (≤ 0.8 Å) to resolve heavy atom positions. Twinning or disorder in the dioxoindoline moiety may require iterative refinement cycles. ORTEP-3 is recommended for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 confirm substituent positions. The acetic acid proton appears as a singlet at δ ~4.5 ppm, while aromatic protons resonate between δ 7.2–7.9 ppm .
  • HRMS : High-resolution mass spectrometry (ESI) validates molecular weight (e.g., [M+H]+^+ for C10_{10}H7_7BrN2_2O4_4: calcd. 298.06, found 298.0517) .
  • IR : Strong C=O stretches (~1700 cm1^{-1}) for the dioxoindoline and acetic acid groups .

Advanced Research Questions

Q. How can researchers address low yields (<70%) during synthesis, and what side products are commonly observed?

  • Methodology : Low yields often stem from incomplete bromination or competing dimerization. Optimize reaction time (e.g., extend to 8 hours for bulky substituents) and use catalytic Na2_2CO3_3 to suppress by-products like 5,5'-dibromo-dioxoindoline dimers . LC-MS or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.

Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo results) for this compound?

  • Methodology :

  • In vitro : Test aldose reductase inhibition (IC50_{50}) using recombinant enzymes (e.g., AR2 model) with DL-glyceraldehyde as substrate .
  • In vivo : Address bioavailability discrepancies via pharmacokinetic studies (e.g., plasma half-life in rodent models) and metabolite profiling (HPLC-MS). Adjust dosing regimens or formulate as sodium salts to enhance solubility .

Q. How can computational methods predict the compound’s reactivity or binding modes with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with aldose reductase (PDB: 2FZD). Focus on the acetic acid moiety’s hydrogen bonding with Tyr48 and His110 .
  • DFT : Calculate Fukui indices to identify electrophilic sites (e.g., C5-bromo position) for nucleophilic substitution reactions .

Q. What experimental designs are recommended to study the compound’s antioxidant mechanisms?

  • Methodology :

  • DPPH Assay : Measure radical scavenging activity at 517 nm (IC50_{50} ~10–50 µM). Use ascorbic acid as a positive control .
  • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) under oxidative stress (H2_2O2_2 or paraquat-induced) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dioxoindoline ring.
  • Crystallography : Resolve disorder in the bromophenyl group using SHELXL’s PART instruction .
  • Biological Assays : Validate purity (>98% by HPLC) to avoid false positives in enzyme inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.